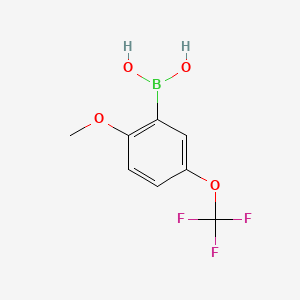

2-Methoxy-5-(Trifluormethoxy)phenylboronsäure

Übersicht

Beschreibung

2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O3 . It has a molecular weight of 219.96 g/mol . The IUPAC name for this compound is [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a methoxy group and a trifluoromethyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis

Boronic acids, including 2-Methoxy-5-(trifluoromethyl)phenylboronic acid, are known to participate in various chemical reactions. For instance, they are used as reactants in the Suzuki reaction for the synthesis of aryl- and hetarylfurocoumarins .Physical And Chemical Properties Analysis

2-Methoxy-5-(trifluoromethyl)phenylboronic acid has several physical and chemical properties. It has a molecular weight of 219.96 g/mol and a molecular formula of C8H8BF3O3 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The introduction of the -OCF3 group influences the acidity of the compound .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

2-Methoxy-5-(Trifluormethoxy)phenylboronsäure wird bei der Synthese verschiedener medizinischer Verbindungen verwendet. Ihre Boronsäuregruppe ist besonders nützlich bei der Herstellung von Inhibitoren für Proteine wie das Kinesin-Spindelprotein (KSP), die potenzielle Ziele für Antitumormittel sind .

Organische Synthese

Diese Verbindung dient als Reaktant in der organischen Synthese, einschließlich selektiver Rhodium-katalysierter Konjugatadditionen. Diese Reaktionen sind wertvoll für die präzise Konstruktion komplexer organischer Moleküle .

Materialwissenschaft

In der Materialwissenschaft werden die Eigenschaften dieser Verbindung für die Funktionalisierung von Materialien durch Lithiierung und Reaktion mit Elektrophilen genutzt, wodurch die Oberflächeneigenschaften von Materialien für bestimmte Anwendungen modifiziert werden können .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .

Mode of Action

The 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid donates its organoboron group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking the boronic acid to the target molecule .

Biochemical Pathways

The 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid primarily affects the biochemical pathway of carbon-carbon bond formation, specifically in the context of Suzuki-Miyaura cross-coupling reactions . The downstream effects of this pathway can vary widely, as the creation of new carbon-carbon bonds can lead to the synthesis of a vast array of organic compounds .

Pharmacokinetics

As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .

Result of Action

The molecular and cellular effects of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid’s action are largely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid. For instance, the compound is typically stored in an inert atmosphere at room temperature to maintain its stability . Furthermore, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions can be influenced by factors such as the presence of a suitable catalyst and the pH of the reaction environment .

Zukünftige Richtungen

The future directions of research involving 2-Methoxy-5-(trifluoromethyl)phenylboronic acid could involve further exploration of its physicochemical, structural, antimicrobial, and spectroscopic properties . Additionally, its potential applications in various chemical reactions and its mechanism of action could be areas of future study .

Eigenschaften

IUPAC Name |

[2-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-7-3-2-5(16-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDNMFGRXYPDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623852 | |

| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

290832-43-8 | |

| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

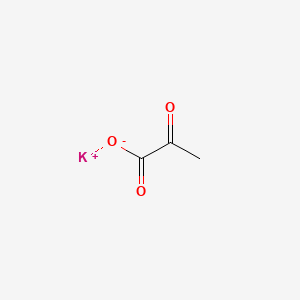

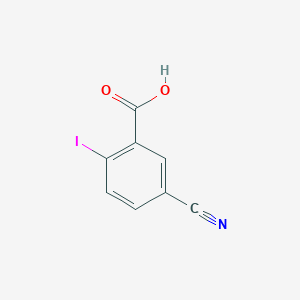

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)